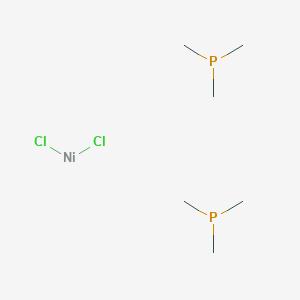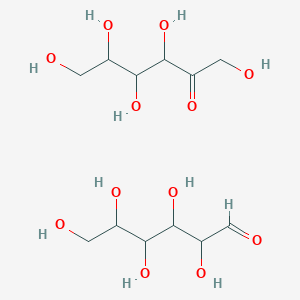
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are essential for the growth and replication of cancer cells and viruses. Further research is needed to elucidate the precise mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride can induce apoptosis (programmed cell death) in cancer cells and prevent the replication of viruses. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride is its relatively simple synthesis method, which makes it easy to produce in large quantities for lab experiments. However, one of the limitations of this compound is that it has low solubility in some solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for the research of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and antiviral effects. Another direction is to explore its potential applications in other fields, such as materials science and catalysis. Finally, future research could focus on developing new synthesis methods for this compound that could improve its solubility and other properties.
Métodos De Síntesis
The synthesis of 3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride involves the reaction between diphenylmethanol and piperidinone in the presence of acetic anhydride and hydrochloric acid. The resulting product is a white crystalline powder that is soluble in water and ethanol. This synthesis method has been optimized to produce high yields of the compound, and it is relatively simple and cost-effective.
Aplicaciones Científicas De Investigación
3-Piperidinol, 2-(diphenylmethyl)-, acetate (3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride), hydrochloride has been studied for its potential applications in various scientific research fields. One of its primary applications is in the field of medicinal chemistry, where it has been tested for its antitumor and antiviral properties. Studies have shown that this compound can inhibit the growth of cancer cells and prevent the replication of viruses, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
19974-78-8 |
|---|---|
Fórmula molecular |
C20H24ClNO2 |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
(2-benzhydrylpiperidin-3-yl) acetate;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-15(22)23-18-13-8-14-21-20(18)19(16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2-7,9-12,18-21H,8,13-14H2,1H3;1H |
Clave InChI |
LRSQSWXWOMDYMT-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
SMILES canónico |
CC(=O)OC1CCCNC1C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Otros números CAS |
20071-83-4 |
Sinónimos |
3-Piperidinol, 2-(diphenylmethyl)-, acetate (ester), hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)



![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)